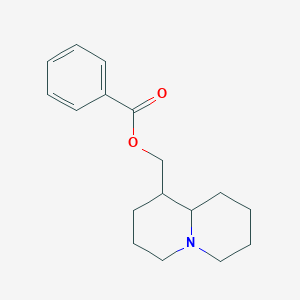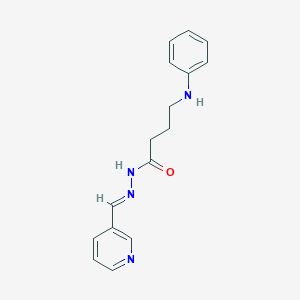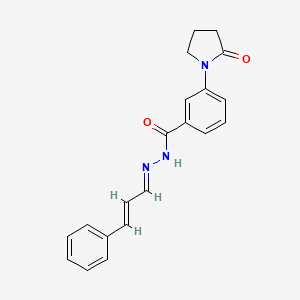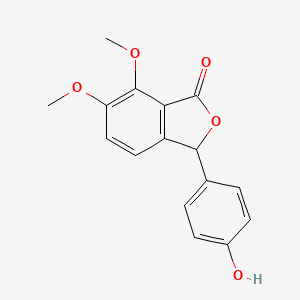
4-anilino-N'-(3-bromobenzylidene)butanohydrazide
Descripción general
Descripción
4-anilino-N'-(3-bromobenzylidene)butanohydrazide, also known as BBH, is a small molecule inhibitor that has been used in scientific research for its potential anti-cancer properties. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. Additionally, 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit cell migration and invasion. Additionally, 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been shown to decrease the expression of various proteins involved in cancer cell survival and proliferation, including cyclin D1 and Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-anilino-N'-(3-bromobenzylidene)butanohydrazide has several advantages for lab experiments, including its low molecular weight and ease of synthesis. Additionally, 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been shown to be stable in various environments, including in vitro and in vivo. However, there are also limitations to using 4-anilino-N'-(3-bromobenzylidene)butanohydrazide in lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the study of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide. One potential direction is to study the use of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to understand the mechanism of action of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide and to identify potential biomarkers for its use in cancer treatment. Finally, there is a need for further studies to understand the potential toxicity of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide to normal cells and to identify potential strategies for minimizing this toxicity.
Conclusion:
4-anilino-N'-(3-bromobenzylidene)butanohydrazide is a small molecule inhibitor that has been studied extensively for its potential anti-cancer properties. It has been synthesized using various methods and has been shown to inhibit the growth of various cancer cell lines. 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has several advantages for lab experiments, including its low molecular weight and ease of synthesis. However, there are also limitations to using 4-anilino-N'-(3-bromobenzylidene)butanohydrazide in lab experiments, including its low solubility in water and potential toxicity to normal cells. Further studies are needed to understand the mechanism of action of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide and to identify potential biomarkers for its use in cancer treatment.
Aplicaciones Científicas De Investigación
4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been studied extensively for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-15-7-4-6-14(12-15)13-20-21-17(22)10-5-11-19-16-8-2-1-3-9-16/h1-4,6-9,12-13,19H,5,10-11H2,(H,21,22)/b20-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQTXYBWCPWQSD-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-hydroxyphenyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B3833332.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-phenylethyl)benzamide](/img/structure/B3833340.png)
![5,7-dimethyl-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833344.png)
![N'-(3,4-dimethoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833348.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B3833351.png)
![1'-(4-chlorophenyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B3833355.png)

![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3833378.png)

![3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline](/img/structure/B3833390.png)

![1-[2-(dimethylamino)ethyl]-N-mesitylprolinamide](/img/structure/B3833409.png)

